
1-(2-fluoroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluoroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine is a useful research compound. Its molecular formula is C17H21FN4O and its molecular weight is 316.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Modeling
Research on cannabinoid receptor antagonists like SR141716 (rimonabant) has contributed to understanding molecular interactions and pharmacophore development. Conformational analysis and comparative molecular field analysis (CoMFA) have been employed to explore the steric and electrostatic requirements for cannabinoid receptor binding, offering insights into the design of receptor-specific ligands (Shim et al., 2002).
Synthesis and Structural Characterization
The synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety and their structural characterization through techniques like X-ray crystallography have been reported. These studies highlight the importance of structural analysis in confirming the identity and purity of synthesized compounds (Lv, Ding, & Zhao, 2013).
Biological Activity Exploration
Research on pyrazole and isoxazole derivatives has demonstrated their potential as antibacterial and antifungal agents. Novel compounds have shown significant activity against various bacterial and fungal strains, indicating the utility of these structural motifs in developing new antimicrobial agents (Sanjeeva, Reddy, & Venkata, 2022).
Fluorescent Logic Gates and Molecular Probes
Studies on compounds combining fluorescent properties with specific receptor targeting capabilities have led to the development of fluorescent logic gates. These compounds can act as molecular probes for studying biological systems, offering a blend of analytical utility and potential therapeutic applications (Gauci & Magri, 2022).
Antimicrobial and Phytotoxic Screening
Pyrazoline derivatives have been synthesized and evaluated for their antimicrobial and phytotoxic properties. Such studies provide a foundation for the development of new compounds with potential applications in agriculture and medicine (Mumtaz et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
It has been suggested that similar compounds inhibit ents . The inhibition is more selective to ENT2 than to ENT1 . This inhibition is irreversible and non-competitive .
Biochemical Pathways
Ents are involved in the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function .
Result of Action
The inhibition of ents can potentially affect nucleotide synthesis and the regulation of adenosine function .
Propriétés
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-20-16(13-15(19-20)14-5-3-2-4-6-14)17(23)22-11-9-21(8-7-18)10-12-22/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIGSLLRPAZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2494729.png)

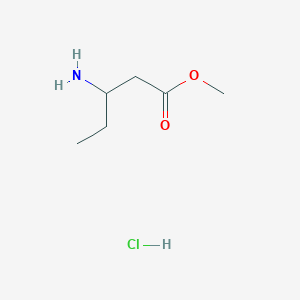
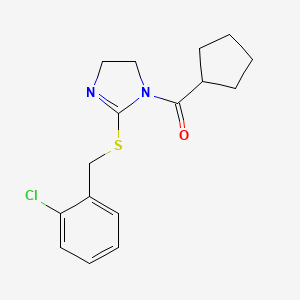
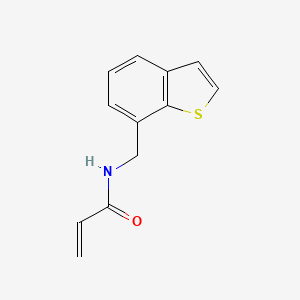
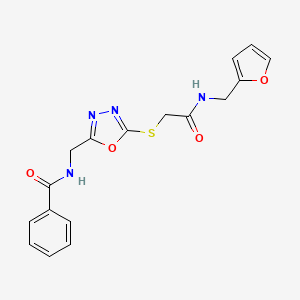
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2494737.png)
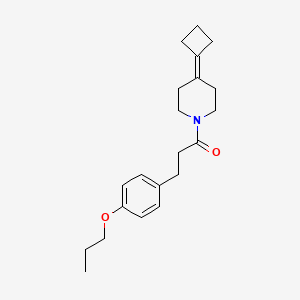
![N4-cyclopropyl-N4-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2494741.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2494742.png)
![2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2494747.png)
![2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2494748.png)
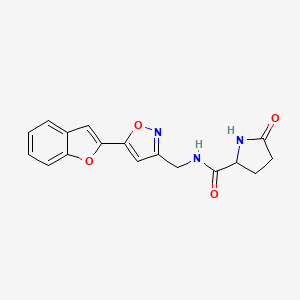
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid](/img/structure/B2494752.png)
